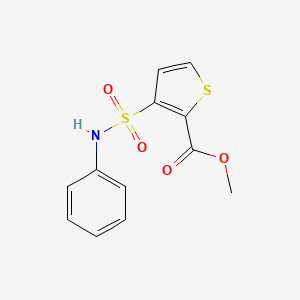

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate”, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications

Palladium-Catalyzed Arylation

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate serves as a key substrate in palladium-catalyzed regiospecific arylation processes. It has been demonstrated that thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups can be coupled with various aryl/heteroaryl bromides. This coupling occurs under conditions that promote in situ decarboxylation, leading exclusively to the formation of 5-arylated thiophene-3-sulfonic amides or esters. Such reactions are pivotal in synthesizing complex molecules for materials science and pharmaceutical research, showcasing the compound's versatility in facilitating selective carbon-carbon bond formation (Bheeter, Bera, & Doucet, 2013).

Photochemical Degradation of Crude Oil Components

Research into the environmental fate of crude oil components has involved methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate analogs, such as methylated benzothiophenes. Studies on the photochemical degradation of these compounds in aqueous solutions have elucidated pathways involving oxidation to carboxylic acids, ring opening, and sulfur oxidation. These findings are crucial for understanding the environmental impact of oil spills and the degradation behavior of sulfur-containing organic compounds in marine environments (Andersson & Bobinger, 1996).

properties

IUPAC Name |

methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFJQZNRSISVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(phenylsulfamoyl)thiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)

![N-(3-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2602800.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)

![Ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2602806.png)

![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)

![N-benzyl-N-methyl-2-piperazin-1-yl-5-[(2-thienylcarbonyl)amino]nicotinamide](/img/structure/B2602814.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2602818.png)

![2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2602819.png)